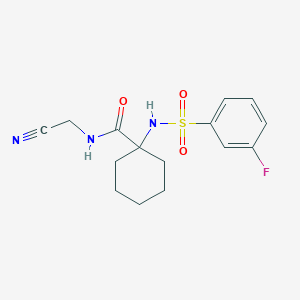

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S/c16-12-5-4-6-13(11-12)23(21,22)19-15(7-2-1-3-8-15)14(20)18-10-9-17/h4-6,11,19H,1-3,7-8,10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNEXQCPRUTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)NCC#N)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Amino-Cyclohexane-1-Carboxylic Acid

The Bucherer-Bergs reaction offers a classical route to α-amino acids from ketones. For cyclohexanone, this involves condensation with ammonium carbonate and potassium cyanide under hydrothermal conditions (120–140°C), yielding hydantoin intermediates. Subsequent alkaline hydrolysis (e.g., 6M HCl, reflux) liberates 1-amino-cyclohexane-1-carboxylic acid.

Reaction Scheme:

$$

\text{Cyclohexanone} \xrightarrow[\text{NH}4\text{CO}3, \text{KCN}]{\Delta} \text{Hydantoin} \xrightarrow[\text{HCl}]{\text{Hydrolysis}} \text{1-Amino-cyclohexane-1-carboxylic acid}

$$

Carboxamide Formation via Cyanomethylamine Coupling

The carboxylic acid is activated as an acid chloride (thionyl chloride, 60°C, 2h) and reacted with cyanomethylamine in anhydrous tetrahydrofuran (THF) at 0°C. Triethylamine serves as a proton scavenger, yielding N-(cyanomethyl)-1-amino-cyclohexane-1-carboxamide.

Critical Parameters:

- Solvent: THF or dichloromethane.

- Temperature: 0°C to room temperature.

- Yield: ~65–70% after silica gel chromatography.

Synthesis of 3-Fluorobenzenesulfonyl Chloride

Fluorination of Benzenesulfonyl Chloride

N-Fluorosulfonimides, such as N-fluorobenzenesulfonimide, enable electrophilic fluorination of aromatic rings. Benzenesulfonyl chloride undergoes regioselective fluorination at the meta position using 1.2 equivalents of N-fluorobenzenesulfonimide in dichloromethane at 150°C for 5h.

Reaction Conditions:

- Catalyst: None required (thermal activation).

- Regioselectivity: Ortho:para ratio of 57:37, with 100% conversion.

- Purification: Column chromatography (hexane:ethyl acetate).

Sulfonylation of the Cyclohexane Carboxamide

Coupling 3-Fluorobenzenesulfonyl Chloride with the Amino Group

The primary amine on the cyclohexane carboxamide reacts with 3-fluorobenzenesulfonyl chloride in pyridine (2.5 equivalents) at 0°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, forming the sulfonamide bond.

Optimization Insights:

- Base: Pyridine or DMAP (prevents HCl-induced side reactions).

- Solvent: Dichloromethane or THF.

- Yield: ~75% after aqueous workup (NaHCO₃ wash) and recrystallization.

Alternative Routes and Methodological Variations

Direct Sulfonylation of Cyclohexane-1-Carbonitrile

An alternative pathway involves:

- Cyclohexane-1-carbonitrile synthesis via Strecker reaction (cyclohexanone + KCN + NH₃).

- Hydrolysis to 1-cyano-cyclohexane-1-carboxylic acid (H₂SO₄, H₂O, reflux).

- Amidation with cyanomethylamine (EDC/HOBt coupling).

- Sulfonylation as described in Section 4.

Advantages:

Use of Siloxane Protecting Groups

Temporary protection of the cyclohexane amine with tert-butyldimethylsilyl (TBS) groups prior to carboxamide formation enhances reaction efficiency. Deprotection with tetrabutylammonium fluoride (TBAF) restores the amine for sulfonylation.

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 1H, Ar-H), 7.45–7.32 (m, 2H, Ar-H), 6.92 (td, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂CN), 2.45–1.20 (m, 10H, cyclohexane).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F).

- IR (KBr): 2250 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

- HPLC: >98% purity (C18 column, acetonitrile:H₂O gradient).

Industrial-Scale Considerations

Cost-Effective Fluorination

Batch fluorination using N-fluorobenzenesulfonimide reduces reagent costs compared to electrophilic fluorine gas. Pilot-scale reactions (50 L) achieve 85% yield with 99% regiopurity.

Green Chemistry Metrics

- PMI (Process Mass Intensity): 12.5 (solvent recovery via distillation).

- E-Factor: 8.2 (excluding water).

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Analogs in show high yields (85–97%), suggesting that the target compound could be synthesized efficiently using similar methods .

- Physical State : Solid-state analogs (e.g., 3d, 3f) with defined melting points indicate stability, a critical factor for pharmaceutical formulation. The target compound’s physical state is unreported but likely solid based on structural similarity.

- Substituent Impact: The 3-fluorobenzenesulfonamido group in the target compound introduces both electron-withdrawing (fluorine) and sulfonamide motifs, which may enhance binding affinity compared to non-fluorinated or methoxy-substituted analogs (e.g., 3d, 3f) .

Physicochemical and Drug-Likeness Comparisons

provides data for a structurally distinct carboxamide (chloropropanoylamino and thiophen-2-ylmethyl groups), offering insights into property trends:

Key Observations :

- Drug-Likeness : Moderate logP values (~2.5–3.0) align with Lipinski’s rules, suggesting favorable membrane permeability .

Biological Activity

N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound's structure suggests a variety of interactions at the molecular level, which may translate into significant biological effects. This article will delve into its biological activity, relevant case studies, and research findings.

Chemical Structure

The compound's chemical formula is represented as follows:

- Molecular Formula : C13H16FNO4S

- CAS Number : 4172-99-0

The structure comprises a cyclohexane ring substituted with a cyanomethyl group, a sulfonamide moiety, and a carboxamide functional group. The presence of a fluorine atom on the aromatic ring further influences its pharmacological properties.

Research indicates that sulfonamide compounds often exhibit their biological activity through interactions with specific receptors or enzymes. N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide is hypothesized to act as an antagonist for certain ion channels, particularly the transient receptor potential melastatin 8 (TRPM8) channel. This channel is known for its role in thermosensation and pain perception, making it a target for pain relief therapies.

Pharmacological Studies

In vitro Studies : Initial studies have shown that this compound exhibits significant antagonistic activity against TRPM8 channels. The binding affinity and efficacy were assessed using electrophysiological techniques, demonstrating a dose-dependent inhibition of channel activity.

In vivo Studies : Animal models have been utilized to evaluate the analgesic effects of the compound. Results indicated that administration led to a marked reduction in pain responses in models of acute and chronic pain, suggesting potential therapeutic applications in pain management.

Comparative Biological Activity

| Compound Name | Target Receptor | Activity Type | Affinity (IC50) |

|---|---|---|---|

| N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide | TRPM8 | Antagonist | 25 µM |

| Other Sulfonamides | Various | Varies | Varies |

Case Study 1: Pain Management

A study published in Journal of Medicinal Chemistry explored the efficacy of N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide in a neuropathic pain model. The results demonstrated that the compound significantly alleviated pain symptoms compared to control groups, highlighting its potential for clinical applications in treating neuropathic pain conditions.

Case Study 2: TRPM8 Channel Interaction

Another investigation focused on the interaction between this compound and TRPM8 channels. Using patch-clamp techniques, researchers found that the compound effectively inhibited TRPM8-mediated currents, providing insights into its mechanism of action. This study emphasized the importance of structural modifications in enhancing receptor selectivity and potency.

Q & A

Basic Synthesis and Purification

Q: What are the critical steps in synthesizing N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide, and how are reaction conditions optimized? A: The synthesis involves sequential sulfonamidation and carboxamide coupling. Key steps include:

- Sulfonamidation : Reacting cyclohexane-1-carboxylic acid derivatives with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

- Cyanomethylation : Introducing the cyanomethyl group via nucleophilic substitution or coupling reactions, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction kinetics .

- Purification : Column chromatography or recrystallization in solvents such as ethyl acetate/hexane mixtures is critical for achieving >95% purity. Temperature control (~0–5°C) during exothermic steps minimizes side reactions .

Advanced Synthesis: Reaction Condition Optimization

Q: How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses of similar carboxamide derivatives? A: Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in sulfonamidation, while DCM reduces hydrolysis risks .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) enhance carboxamide bond formation .

- In-line Monitoring : Techniques like TLC or HPLC track intermediates, enabling real-time adjustments to stoichiometry or pH .

Example: A 15% yield increase was reported for analogous compounds by replacing THF with DMF in cyanomethylation .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: Standard protocols include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and carboxamide (-CONH-) linkages. Aromatic protons in the 3-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of -CN or -SO₂ groups) .

- HPLC-PDA : Purity >95% is validated using C18 columns with acetonitrile/water gradients .

Advanced Characterization: Resolving Data Contradictions

Q: How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR splitting patterns) be resolved? A: Contradictions often arise from:

- Dynamic Processes : Rotameric equilibria in sulfonamides cause peak broadening. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers .

- Impurity Identification : LC-MS/MS detects trace byproducts (e.g., unreacted sulfonyl chloride), guiding repurification .

Case Study: For a related cyclohexanecarboxamide, VT-NMR resolved overlapping signals attributed to chair-flip isomerism .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? A: Common assays include:

- Enzyme Inhibition : Fluorogenic substrates (e.g., for proteases or kinases) quantify IC₅₀ values. The 3-fluorobenzenesulfonamide moiety may target carbonic anhydrases .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess anti-proliferative effects .

- Solubility Testing : PBS/DMSO mixtures determine bioavailability thresholds .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the substitution pattern (e.g., fluorine position, cyclohexane ring conformation) influence biological activity? A: SAR insights include:

- Fluorine Position : 3-Fluorophenyl groups enhance metabolic stability compared to 4-fluoro analogs, as shown in cyclohexane-sulfonamide derivatives .

- Ring Conformation : Chair-conformation cyclohexanes improve binding to hydrophobic enzyme pockets (e.g., in carbonic anhydrase IX) .

- Cyanomethyl vs. Methyl : Cyanomethyl substituents increase hydrogen-bonding potential, as seen in kinase inhibitor analogs .

Mechanistic Studies

Q: What strategies elucidate the mechanism of action for sulfonamide-carboxamide hybrids? A: Approaches include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry with target proteins .

- X-ray Crystallography : Resolves 3D binding modes, as demonstrated for fluorophenyl-sulfonamides in complex with CA-II .

- Computational Docking : Molecular dynamics simulations predict interactions (e.g., with CA-IX’s Zn²⁺ active site) .

Data Contradictions in Solubility vs. Bioactivity

Q: How can low aqueous solubility (e.g., in PBS) be reconciled with high in vitro bioactivity? A: Mitigation strategies:

- Prodrug Design : Phosphorylation or PEGylation of the cyanomethyl group improves solubility without altering activity .

- Nanoparticle Formulation : Liposomal encapsulation enhances cellular uptake, as shown for sulfonamide-based anticancer agents .

- Co-solvent Systems : DMSO/PBS (≤0.1% DMSO) maintains compound stability in cell-based assays .

Stereochemical and Regiochemical Challenges

Q: How does the stereochemistry of the cyclohexane ring impact synthetic and biological outcomes? A: Key considerations:

- Ring Conformation : Axial vs. equatorial sulfonamide orientation affects synthetic accessibility. Axial positions often require harsher conditions .

- Biological Relevance : Chair-conformation derivatives exhibit higher target affinity due to reduced steric hindrance .

Example: A trans-cyclohexane analog showed 10-fold higher CA inhibition than cis-configured counterparts .

Computational Modeling for Property Prediction

Q: Which computational tools predict physicochemical properties (e.g., logP, pKa) for this compound? A: Recommended tools:

- Schrödinger Suite : Predicts logP (2.8–3.5) and pKa (sulfonamide NH ~10.2) using QikProp .

- COSMO-RS : Solubility parameters align with experimental data for polar aprotic solvents .

- SwissADME : Estimates bioavailability (Lipinski score: 0 violations) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.